2-(1-Chloroethyl)-4-ethyl-1,3-oxazole
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Overview
Description
2-(1-Chloroethyl)-4-ethyl-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a chloroethyl group at the second position and an ethyl group at the fourth position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-4-ethyl-1,3-oxazole typically involves the reaction of 4-ethyl-1,3-oxazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the second position of the oxazole ring. The general reaction scheme is as follows:
[ \text{4-ethyl-1,3-oxazole} + \text{Chlorinating agent} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-4-ethyl-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the chloroethyl group can lead to the formation of ethyl-substituted oxazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-(1-aminoethyl)-4-ethyl-1,3-oxazole, while oxidation can produce this compound-5-carboxylic acid.
Scientific Research Applications
2-(1-Chloroethyl)-4-ethyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 2-(1-Chloroethyl)-4-ethyl-1,3-oxazole exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The chloroethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby altering their function.
Comparison with Similar Compounds
2-(1-Chloroethyl)-4-ethyl-1,3-oxazole can be compared with other similar compounds such as:
2-(1-Chloroethyl)-1,3-oxazole: Lacks the ethyl group at the fourth position, which may affect its reactivity and biological activity.
4-Ethyl-1,3-oxazole: Lacks the chloroethyl group, resulting in different chemical properties and applications.
2-(1-Bromoethyl)-4-ethyl-1,3-oxazole: The presence of a bromoethyl group instead of a chloroethyl group can lead to differences in reactivity and selectivity in chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H10ClNO |
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Molecular Weight |
159.61 g/mol |
IUPAC Name |
2-(1-chloroethyl)-4-ethyl-1,3-oxazole |
InChI |
InChI=1S/C7H10ClNO/c1-3-6-4-10-7(9-6)5(2)8/h4-5H,3H2,1-2H3 |
InChI Key |
MYGODOZEJQWRJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=COC(=N1)C(C)Cl |
Origin of Product |
United States |
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